

# Vatalanib Dihydrochloride: Application Notes and Protocols for Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation, storage, and handling of **Vatalanib dihydrochloride** stock solutions. Vatalanib is a potent, orally bioavailable inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases, playing a crucial role in angiogenesis research and drug development.[1][2][3][4]

# **Chemical and Physical Properties**

**Vatalanib dihydrochloride**, also known as PTK787 dihydrochloride or ZK-222584 dihydrochloride, is an anilinophthalazine derivative that selectively targets VEGFRs, thereby inhibiting angiogenesis.[2][3][4] It also shows inhibitory activity against other related receptor tyrosine kinases such as Platelet-Derived Growth Factor (PDGF) receptor, c-Kit, and c-Fms.[2] [4]

Table 1: Quantitative Data for Vatalanib Dihydrochloride



| Property             | Value                                                                                                                                                   | References   |
|----------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Synonyms             | PTK787 dihydrochloride, ZK-<br>222584 dihydrochloride, CGP-<br>797870 dihydrochloride                                                                   | [5][6]       |
| Molecular Formula    | C20H15CIN4 · 2HCI                                                                                                                                       | [1][5]       |
| Molecular Weight     | 419.73 g/mol                                                                                                                                            | [5]          |
| CAS Number           | 212141-51-0                                                                                                                                             | [1][5][6]    |
| Appearance           | Crystalline solid, Off-white to pinkish powder                                                                                                          | [1][7]       |
| Purity               | ≥98%                                                                                                                                                    | [1]          |
| IC50 Values          | VEGFR2/KDR: 37 nM, VEGFR1/Flt-1: 77 nM, VEGFR3/Flt-4: 190 nM, PDGFRβ: 580 nM, c-Kit: 730 nM                                                             | [1][6][8][9] |
| Solubility (DMSO)    | 21.25 - 85 mg/mL (50.62 - 202.51 mM). Note: Hygroscopic DMSO can reduce solubility; use fresh DMSO. Ultrasonic and warming to 80°C can aid dissolution. | [6][8][9]    |
| Solubility (Water)   | 10 - 50 mg/mL (23.82 - 119.12 mM). Sonication is recommended.                                                                                           | [2][5][6][8] |
| Solubility (Ethanol) | ~6 mg/mL (14.29 mM).                                                                                                                                    | [2][5][8]    |
| Storage (Powder)     | -20°C for up to 3 years.                                                                                                                                | [2][5][9]    |







Storage (Stock Solution)

-80°C for up to 1 year; -20°C

for 1 month. Aliquoting is

recommended to avoid

repeated freeze-thaw cycles.

[5][8][9]

# **Mechanism of Action: VEGFR Signaling Inhibition**

Vatalanib exerts its anti-angiogenic effects by inhibiting the tyrosine kinase activity of VEGF receptors. This blockade prevents the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, which are critical steps in the formation of new blood vessels.





Click to download full resolution via product page

Caption: Vatalanib inhibits VEGFR signaling to block angiogenesis.

# Experimental Protocol: Preparation of a 10 mM Vatalanib Dihydrochloride Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **Vatalanib dihydrochloride** in Dimethyl Sulfoxide (DMSO).



#### **Materials**

- Vatalanib dihydrochloride powder (MW: 419.73 g/mol)
- Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
- Sterile, conical-bottom polypropylene or glass vials
- Calibrated analytical balance
- Pipettes and sterile, filtered pipette tips
- Vortex mixer
- Water bath or sonicator (optional)
- Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

## **Safety Precautions**

- Vatalanib dihydrochloride is a potent chemical. Handle with care in a well-ventilated area
  or a chemical fume hood.[7][10]
- Wear appropriate PPE to avoid skin and eye contact.[7]
- Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

## **Workflow for Stock Solution Preparation**



# 1. Weigh Vatalanib dihydrochloride 2. Add appropriate volume of DMSO 3. Dissolve the compound (Vortex/Sonicate) 4. Ensure complete dissolution 5. Aliquot into sterile vials

#### Vatalanib Stock Solution Preparation Workflow

Click to download full resolution via product page

6. Store at -20°C or -80°C

Caption: Workflow for preparing **Vatalanib dihydrochloride** stock solution.

### **Step-by-Step Procedure**

- Calculate the required mass: To prepare a 10 mM stock solution, use the following formula:
  - Mass (mg) = Desired Volume (mL) x 10 mM x 0.41973 (mg/mL/mM)
  - Example for 1 mL: 1 mL x 10 mM x 0.41973 = 4.1973 mg



- Weigh the compound: Carefully weigh the calculated amount of Vatalanib dihydrochloride powder using an analytical balance and place it into a sterile vial.
- Add Solvent: Add the desired volume of fresh, anhydrous DMSO to the vial containing the
  powder. It is crucial to use fresh DMSO as it is hygroscopic, and absorbed moisture can
  significantly reduce the solubility of Vatalanib.[6][8][9]
- Dissolution:
  - Cap the vial tightly and vortex thoroughly until the powder is completely dissolved.
  - If the compound does not dissolve readily, brief sonication or gentle warming in a water bath (up to 80°C) can be applied to facilitate dissolution.[5][6] Visually inspect the solution to ensure there are no visible particles.
- Aliquoting and Storage:
  - To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile vials.[6][8][9]
  - Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[5][8][9]
- Working Solutions: When preparing working solutions for cell-based assays, it is
  recommended to first dissolve the Vatalanib dihydrochloride in DMSO and then dilute this
  stock solution with the aqueous buffer or cell culture medium of choice.[10][11] Note that
  aqueous solutions should not be stored for more than one day.[10][11]

# In Vitro and In Vivo Experimentation

Vatalanib has been utilized in a variety of experimental settings. In vitro, it has been shown to inhibit VEGF-induced proliferation, survival, and migration of human umbilical vein endothelial cells (HUVECs).[6][8][9] For in vivo studies in animal models, Vatalanib is often administered orally (p.o.) at doses ranging from 25-100 mg/kg to inhibit tumor growth and metastasis.[6][8][9]

By following these guidelines, researchers can ensure the consistent and effective use of **Vatalanib dihydrochloride** in their experimental workflows.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Facebook [cancer.gov]
- 5. Vatalanib dihydrochloride | Apoptosis | PDGFR | VEGFR | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- To cite this document: BenchChem. [Vatalanib Dihydrochloride: Application Notes and Protocols for Stock Solution Preparation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683843#vatalanib-dihydrochloride-stock-solution-preparation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com